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Compound of Interest

Compound Name: 2-Ethoxybenzonitrile

Cat. No.: B1582733 Get Quote

An In-depth Technical Guide to 2-Ethoxybenzonitrile: Properties, Synthesis, and Applications

Introduction
2-Ethoxybenzonitrile is an aromatic organic compound featuring an ethoxy group (-

OCH₂CH₃) and a nitrile group (-CN) attached to a benzene ring at ortho positions. This

bifunctional molecule serves as a crucial building block in organic synthesis, most notably as a

key intermediate in the production of various pharmaceuticals.[1] Its unique electronic and

structural properties, stemming from the interplay between the electron-donating ethoxy group

and the electron-withdrawing nitrile group, make it a versatile reagent for constructing complex

molecular architectures. This guide provides a comprehensive overview of its physical and

chemical properties, spectroscopic profile, synthesis protocols, and applications, with a

particular focus on its role in drug development for researchers and scientists in the field.

Chemical Identity and Physical Properties
Accurate identification and understanding the physical characteristics of a compound are

fundamental to its application in research and development. 2-Ethoxybenzonitrile is typically a

solid or a clear, colorless to pale yellow liquid at room temperature.[1] Key identifiers and

physical properties are summarized below.

Table 1: Chemical Identifiers for 2-Ethoxybenzonitrile
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Identifier Value Source

IUPAC Name 2-ethoxybenzonitrile [2]

CAS Number 6609-57-0 [2]

Molecular Formula C₉H₉NO [2]

Molecular Weight 147.17 g/mol [2]

InChI Key
DXTLCLWOCYLDHL-

UHFFFAOYSA-N
[2]

SMILES String CCOc1ccccc1C#N [2]

EC Number 613-895-3 [2]

MDL Number MFCD00001789

Table 2: Physical Properties of 2-Ethoxybenzonitrile
Property Value Source

Form Solid / Liquid [1]

Color Clear colorless to pale yellow [1]

Melting Point 5 °C (lit.) [1]

Boiling Point 154 °C at 20 mmHg [1]

Density 1.053 g/mL at 25 °C (lit.) [1]

Refractive Index (n20/D) 1.5322 (lit.) [1]

Flash Point 113 °C (235.4 °F) - closed cup

Vapor Pressure 0.49-54000Pa at 20-238℃ [1]

Storage Temperature
Room Temperature, Sealed in

dry
[1]

Spectroscopic Profile
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Spectroscopic analysis is essential for structural elucidation and purity assessment. The key

spectral features of 2-Ethoxybenzonitrile are consistent with its structure, showing

characteristic signals for the ethoxy group, the aromatic ring, and the nitrile functional group.

¹H NMR: The proton NMR spectrum will exhibit signals for the aromatic protons (typically in

the δ 7.0-7.8 ppm range), a quartet for the methylene (-OCH₂-) protons of the ethoxy group,

and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the nitrile carbon (typically δ

115-120 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the ethoxy group.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption

band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile

group. Additional peaks will be present for C-H bonds (aromatic and aliphatic) and C-O ether

linkages.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z

corresponding to the molecular weight of the compound (147.17). Fragmentation patterns

would involve the loss of the ethoxy group or other characteristic fragments.[2]

Synthesis and Reactivity
Synthesis Protocol: Williamson Ether Synthesis
2-Ethoxybenzonitrile is commonly synthesized via a Williamson ether synthesis, a robust and

widely used method for forming ethers. This approach involves the reaction of a phenoxide with

an alkylating agent.

Causality: The choice of 2-cyanophenol as the starting material provides the necessary

aromatic nitrile backbone. Sodium hydroxide is used to deprotonate the phenolic hydroxyl

group, forming the more nucleophilic sodium 2-cyanophenoxide. Diethyl sulfate is an effective

and reactive ethylating agent that readily undergoes an Sₙ2 reaction with the phenoxide to form

the desired ether linkage. Toluene serves as a suitable solvent for this reaction.

Experimental Protocol:
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Reaction Setup: To a 250 mL three-necked flask equipped with a stirrer, condenser, and

dropping funnel, add 5.95 g (0.05 mol) of 2-cyanophenol, 20 mL of 10% aqueous sodium

hydroxide (NaOH), and 80 mL of toluene.[1]

Phenoxide Formation: Heat the mixture to 70 °C and maintain this temperature for 1 hour to

ensure complete formation of the sodium 2-cyanophenoxide.[1]

Alkylation: Lower the temperature to 60 °C. Slowly add 9.24 g (0.06 mol) of diethyl sulfate

dropwise to the reaction mixture.[1]

Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for an

additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the

organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product can be further purified by vacuum

distillation to yield pure 2-Ethoxybenzonitrile.

2-Cyanophenol
Sodium 2-cyanophenoxide+

NaOH (aq) +

Diethyl Sulfate 2-Ethoxybenzonitrile

Toluene, 70°C -> 60°C

+ Diethyl Sulfate

2-Ethoxybenzonitrile [D] N-Hydroxylation 2-Ethoxy-N-hydroxyl
benzamidine [E] Reduction 2-Ethoxybenzamidine

Hydrochloride
[F] Condensation &

Cyclization Reactions Vardenafil Core Structure
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1582733?utm_src=pdf-body-img
https://www.benchchem.com/product/b1582733?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ProductChemicalPropertiesCB6205010_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Ethoxybenzonitrile
https://www.benchchem.com/product/b1582733#2-ethoxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b1582733#2-ethoxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b1582733#2-ethoxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/product/b1582733#2-ethoxybenzonitrile-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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